molecular formula C24H25N3O2 B1222180 Panuramine CAS No. 80349-58-2

Panuramine

Cat. No.: B1222180
CAS No.: 80349-58-2
M. Wt: 387.5 g/mol
InChI Key: AQFFJGJVFJCQQL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Panuramine involves the reaction of 1-(naphthalen-2-ylmethyl)piperidine with benzoyl isocyanate to form N-{[1-(naphthalen-2-ylmethyl)piperidin-4-yl]carbamoyl}benzamide . The reaction conditions typically include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

Panuramine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Properties

CAS No.

80349-58-2

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

N-[[1-(naphthalen-2-ylmethyl)piperidin-4-yl]carbamoyl]benzamide

InChI

InChI=1S/C24H25N3O2/c28-23(20-7-2-1-3-8-20)26-24(29)25-22-12-14-27(15-13-22)17-18-10-11-19-6-4-5-9-21(19)16-18/h1-11,16,22H,12-15,17H2,(H2,25,26,28,29)

InChI Key

AQFFJGJVFJCQQL-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)NC(=O)C2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CN(CCC1NC(=O)NC(=O)C2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3

Key on ui other cas no.

80349-58-2

Synonyms

1-benzoyl-3-(1-(2-naphthylmethyl)-4-piperidyl)urea
panuramine
Wy 26002
Wy-26002

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Benzoylureidopiperidine (1.28 g, 0.005 m), 2-(bromomethyl)naphthalene (1.1 g, 0.005 m) and triethylamine (0.6 g, 0.006 m) in dimethylformamide (25 cm3) were stirred at room temperature for 23 hours. Water was added and the precipitated solid filtered off and washed well with water. The solid was suspended in warm ethanol, acidified with ethanolic HCl and then heated until all the solid had dissolved. The title compound crystallised and was collected as the hydrochloride salt, hemihydrate (1.6 g), m.p. 232°-234° C.
Name
4-Benzoylureidopiperidine
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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